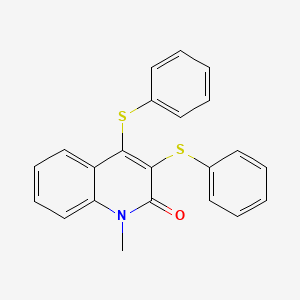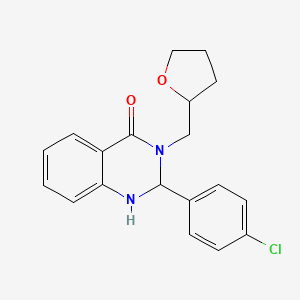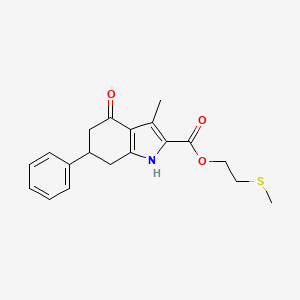
1-methyl-3,4-bis(phenylthio)-2(1H)-quinolinone
説明
1-Methyl-3,4-bis(phenylthio)-2(1H)-quinolinone, also known as MBPQ, is a synthetic compound that has been widely studied for its potential applications in scientific research. MBPQ is a quinone derivative that is structurally similar to the naturally occurring coenzyme Q10. In
作用機序
1-methyl-3,4-bis(phenylthio)-2(1H)-quinolinone functions as a redox-active probe by undergoing a reversible two-electron oxidation to form a stable quinone-imine intermediate. This intermediate can react with ROS, such as superoxide and hydrogen peroxide, to form a highly fluorescent product. The fluorescence intensity of this product is proportional to the amount of ROS present in the sample, allowing for quantitative measurement of ROS levels.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cells and tissues. For example, this compound has been shown to induce apoptosis in cancer cells by increasing ROS levels and disrupting mitochondrial function. In addition, this compound has been shown to protect against ischemia-reperfusion injury in animal models by reducing ROS levels and preserving mitochondrial function.
実験室実験の利点と制限
One of the main advantages of 1-methyl-3,4-bis(phenylthio)-2(1H)-quinolinone as a redox-active probe is its high sensitivity and specificity for ROS detection. This compound can detect ROS levels in real-time, allowing for dynamic measurement of ROS production in response to various stimuli. However, one limitation of this compound is its potential toxicity at high concentrations. Careful optimization of this compound concentration and exposure time is necessary to avoid cytotoxicity and ensure accurate measurement of ROS levels.
将来の方向性
There are many potential future directions for research on 1-methyl-3,4-bis(phenylthio)-2(1H)-quinolinone. One area of interest is the development of new this compound derivatives with improved sensitivity and specificity for ROS detection. Another area of interest is the use of this compound as a tool for studying the role of ROS in disease pathogenesis and therapeutic interventions. Finally, the development of new imaging techniques that incorporate this compound as a fluorescent probe could have important applications in both basic and clinical research.
科学的研究の応用
1-methyl-3,4-bis(phenylthio)-2(1H)-quinolinone has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One of the most promising applications of this compound is as a redox-active probe for the detection of reactive oxygen species (ROS) in cells and tissues. ROS play a critical role in a variety of cellular processes, including cell signaling, gene expression, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is implicated in the pathogenesis of many diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
特性
IUPAC Name |
1-methyl-3,4-bis(phenylsulfanyl)quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NOS2/c1-23-19-15-9-8-14-18(19)20(25-16-10-4-2-5-11-16)21(22(23)24)26-17-12-6-3-7-13-17/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUODXWYGJNKAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)SC3=CC=CC=C3)SC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365796 | |
| Record name | 1-Methyl-3,4-bis(phenylsulfanyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141945-68-8 | |
| Record name | 1-Methyl-3,4-bis(phenylsulfanyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90365796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[N-(3-chloro-4-methoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-propylbenzamide](/img/structure/B4744781.png)
![3-{4-[(isobutylamino)sulfonyl]phenyl}-N-(4-methylbenzyl)propanamide](/img/structure/B4744783.png)

![4-chloro-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]benzenesulfonamide](/img/structure/B4744810.png)
![isopropyl 4-({[N-(4-methylbenzoyl)glycyl]oxy}methyl)benzoate](/img/structure/B4744822.png)
![4-{2-[(butylsulfonyl)amino]ethyl}benzenesulfonamide](/img/structure/B4744838.png)
![3,3'-[1,4-butanediylbis(thio)]bis[5-(trifluoromethyl)-4H-1,2,4-triazol-4-amine]](/img/structure/B4744845.png)

![N-[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4744877.png)
![1-(3-ethoxyphenyl)-5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4744885.png)
![2-chloro-4-(5-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4744888.png)
![4-butyl-5-[(2-fluorobenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B4744893.png)
![4-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-5-[1-(5-methyl-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4744897.png)
![N-[4-(acetylamino)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B4744903.png)
